2,5-dimethyl-1H-1,2,4-triazol-3-one
CAS No.:
Cat. No.: VC13837961
Molecular Formula: C4H7N3O
Molecular Weight: 113.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7N3O |
|---|---|
| Molecular Weight | 113.12 g/mol |
| IUPAC Name | 2,5-dimethyl-1H-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8) |
| Standard InChI Key | XCVAVAXVPQNMJY-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC(=O)N(N1)C |
| Canonical SMILES | CC1=NC(=O)N(N1)C |
Introduction
Chemical Identity and Structural Characteristics
2,5-Dimethyl-1H-1,2,4-triazol-3-one belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles. Its structure features a five-membered ring with three nitrogen atoms at positions 1, 2, and 4, a carbonyl group at position 3, and methyl substituents at positions 2 and 5 (Figure 1). The compound’s IUPAC name is 2,5-dimethyl-4H-1,2,4-triazol-3-one, and it is registered under CAS No. 4114-21-0.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 113.12 g/mol | |
| Standard InChI | InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8) | |
| Canonical SMILES | CC1=NN(C(=O)N1)C | |
| PubChem CID | 135541258, 138120 |
The planar triazole ring facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing its bioavailability. The carbonyl group at position 3 contributes to hydrogen bonding, a critical factor in its biological activity.
Synthesis and Manufacturing
Recent advancements in microwave-assisted synthesis have addressed these limitations. A study by demonstrated that irradiating reactants at 300 W for 10–15 minutes accelerates cyclization, improving yields by 20–30% compared to conventional heating. This method reduces reaction times from hours to minutes and minimizes byproduct formation.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Conventional Heating | 45–55 | 6–8 hours | Low equipment cost |
| Microwave Irradiation | 65–75 | 10–15 mins | High efficiency |
Biological Activities and Mechanisms
Antimicrobial Properties
2,5-Dimethyl-1H-1,2,4-triazol-3-one exhibits broad-spectrum antimicrobial activity. In vitro studies suggest it inhibits fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. For bacteria, the compound disrupts cell wall synthesis via inhibition of penicillin-binding proteins.
Applications in Pharmaceutical Development
The compound’s dual functionality—a reactive triazole ring and lipophilic methyl groups—makes it a versatile scaffold for drug design. Key applications include:
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Antifungal Agents: Derivatives with fluorinated substituents show enhanced activity against Candida albicans.
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Kinase Inhibitors: The triazole ring chelates ATP-binding sites in kinases, offering potential in targeted cancer therapies.
Future Directions
Further studies should explore:
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Structure-activity relationships (SAR) to optimize antimicrobial potency.
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In vivo pharmacokinetics to assess bioavailability and toxicity.
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Hybrid derivatives combining triazol-3-one with other pharmacophores (e.g., fluoroquinolones).
The integration of green chemistry principles, such as solvent-free microwave synthesis, could enhance sustainability in large-scale production .
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